红霉素酯类

描述

Erythromycin estolate is a macrolide antibiotic derived from erythromycin, which is produced by the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus). It is widely used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. Erythromycin estolate is known for its stability in acidic environments, making it suitable for oral administration .

科学研究应用

Erythromycin estolate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying esterification and salt formation reactions.

Biology: Employed in studies of bacterial resistance mechanisms and antibiotic efficacy.

Medicine: Widely used in clinical research for the treatment of bacterial infections, particularly respiratory tract infections.

作用机制

Target of Action

Erythromycin estolate, a derivative of erythromycin, is a bacteriostatic antibiotic . Its primary target is the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This target is crucial for protein synthesis, a process that bacteria require to replicate .

Mode of Action

Erythromycin estolate acts by inhibiting protein synthesis . It binds to the 23S ribosomal RNA molecule, causing a blockage in peptide chain synthesis, which ultimately inhibits protein synthesis . This interaction with its target prevents the further growth of bacteria rather than directly destroying them .

Biochemical Pathways

The inhibition of protein synthesis by erythromycin estolate affects the overall protein production in bacteria, disrupting their normal functions and growth . The exact biochemical pathways affected by erythromycin estolate are complex and involve various steps of protein synthesis and bacterial replication .

Pharmacokinetics

Erythromycin estolate is rapidly absorbed and diffuses into most tissues and phagocytes . After oral administration, peak levels occur in one to four hours . The serum concentrations gradually decline over the next six to eight hours . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability .

Result of Action

The result of erythromycin estolate’s action is the effective treatment of infections caused by susceptible strains of various bacteria . It is widely used for treating a variety of infections, including those caused by gram-positive and gram-negative bacteria . It is effective in eliminating the causative organism from the nasopharynx of infected individuals, rendering them noninfectious .

Action Environment

The action, efficacy, and stability of erythromycin estolate can be influenced by various environmental factors. For instance, erythromycin is easily inactivated by gastric acid, therefore, all orally administered formulations are given as either enteric-coated or more-stable salts or esters, such as erythromycin estolate . Furthermore, the presence of other drugs can also affect the action of erythromycin estolate due to potential drug-drug interactions .

生化分析

Biochemical Properties

Erythromycin estolate plays a significant role in biochemical reactions. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This binding prevents peptide bond formation and translocation, ultimately inhibiting protein synthesis .

Cellular Effects

Erythromycin estolate has various effects on different types of cells and cellular processes. It is effective in eliminating the causative organism from the nasopharynx of infected individuals, rendering them noninfectious . It can cause side effects such as nausea, vomiting, diarrhea, stomach cramps, loss of appetite, and bloating .

Molecular Mechanism

The mechanism of action of Erythromycin estolate involves its effects at the molecular level. It exerts its effects by binding to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This binding prevents peptide bond formation and translocation, ultimately inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

The effects of Erythromycin estolate change over time in laboratory settings. It is known for its variable bioavailability after oral administration and its susceptibility to be broken down under acidic conditions

Dosage Effects in Animal Models

The effects of Erythromycin estolate vary with different dosages in animal models. For example, in foals, the recommended dose is 20–25 mg/kg, administered orally every 6–8 hours . It should not be used in adult horses

Metabolic Pathways

Erythromycin estolate is involved in several metabolic pathways. It is partially metabolized by the CYP3A4 enzyme to N-desmethylerythromycin . It is also hydrolyzed to anhydro forms, a process promoted by acidic conditions .

准备方法

Synthetic Routes and Reaction Conditions: Erythromycin estolate is synthesized by esterifying erythromycin with propionic acid and then forming a salt with dodecyl sulfate. The reaction typically involves the following steps:

Esterification: Erythromycin is reacted with propionic acid in the presence of a catalyst to form erythromycin propionate.

Salt Formation: The erythromycin propionate is then reacted with dodecyl sulfate to form erythromycin estolate.

Industrial Production Methods: Industrial production of erythromycin estolate involves large-scale fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by chemical modification to obtain erythromycin estolate. The process includes:

Fermentation: Cultivation of Saccharopolyspora erythraea in a nutrient-rich medium to produce erythromycin.

Isolation and Purification: Extraction and purification of erythromycin from the fermentation broth.

Chemical Modification: Esterification and salt formation to produce erythromycin estolate.

化学反应分析

Types of Reactions: Erythromycin estolate undergoes various chemical reactions, including:

Hydrolysis: Erythromycin estolate can be hydrolyzed to erythromycin and propionic acid in the presence of water.

Oxidation: It can undergo oxidation reactions, leading to the formation of various degradation products.

Substitution: Erythromycin estolate can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

Hydrolysis: Erythromycin and propionic acid.

Oxidation: Various oxidized derivatives of erythromycin.

Substitution: Substituted erythromycin derivatives.

相似化合物的比较

Erythromycin estolate is part of the macrolide group of antibiotics, which includes other compounds such as:

- Azithromycin

- Clarithromycin

- Spiramycin

Comparison:

- Azithromycin: Known for its longer half-life and better tissue penetration compared to erythromycin estolate.

- Clarithromycin: More stable in acidic environments and has a broader spectrum of activity.

- Spiramycin: Primarily used for the treatment of toxoplasmosis and has a different spectrum of activity .

Erythromycin estolate is unique due to its stability in acidic environments and its effectiveness in treating a wide range of bacterial infections .

属性

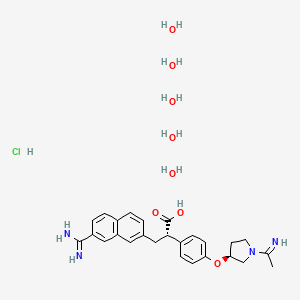

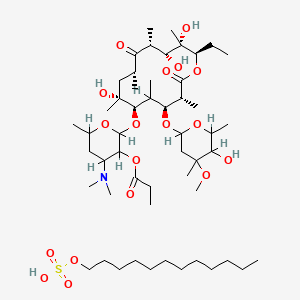

CAS 编号 |

3521-62-8 |

|---|---|

分子式 |

C52H97NO18S |

分子量 |

1056.4 g/mol |

IUPAC 名称 |

[4-(dimethylamino)-2-[[(7R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate |

InChI |

InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20?,21?,22?,23?,24?,25?,26?,27?,29?,31?,32?,33?,34?,35?,37?,38-,39-,40-;/m1./s1 |

InChI 键 |

AWMFUEJKWXESNL-GBQRSFEUSA-N |

SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |

手性 SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |

规范 SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |

外观 |

Solid powder |

| 3521-62-8 | |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Eromycin Erythromycin Estolate Erythromycin Propionate Dodecyl Sulfate Erythromycin Propionate Lauryl Sulfate Erythromycin Propionate Monododecyl Sulfate Estolate, Erythromycin Ilosone Lauromicina |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of erythromycin estolate?

A1: Erythromycin estolate, like other macrolides, exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. [, , , , , ] This binding inhibits protein synthesis by interfering with transpeptidation and/or translocation processes. [, , , , ]

Q2: How does erythromycin estolate affect inflammation in asthma patients?

A2: Research suggests that low-dose erythromycin estolate can reduce airway inflammation in children with asthma. [] It significantly lowers sputum neutrophils and serum levels of interleukin-8 and interleukin-17, key inflammatory mediators in asthma. [, ] This anti-inflammatory activity is thought to contribute to its beneficial effects on lung function in asthmatic children. [, ]

Q3: What is the molecular formula and weight of erythromycin estolate?

A3: Erythromycin estolate, a lauryl sulfate salt of erythromycin propionate, has the molecular formula C45H81NO17S. Its molecular weight is 952.2 g/mol. [, ]

Q4: Are there spectroscopic methods to characterize erythromycin estolate?

A4: Yes, several spectroscopic techniques can be used for characterization, including:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with electrochemical detection, is widely used to quantify erythromycin estolate and its metabolites in biological samples. [, , ]

- Fourier-Transform Infrared Spectroscopy (FT-IR): This technique helps identify functional groups and can be used for compatibility studies. [, ]

- Differential Scanning Calorimetry (DSC): DSC provides information about thermal transitions and can be employed for compatibility and stability studies. [, ]

Q5: Is erythromycin estolate compatible with other excipients in pharmaceutical formulations?

A5: Compatibility studies are crucial for developing stable formulations. Research indicates that erythromycin estolate is compatible with piperine, a bioavailability enhancer, as evidenced by DSC, TLC, and FT-IR analyses. []

Q6: How stable is erythromycin estolate under various storage conditions?

A6: Stability studies are essential to ensure product quality. Research shows that a throat paint formulation of erythromycin estolate, optimized for drug release and mucoadhesion, exhibited good stability profiles under defined storage conditions. []

Q7: How does the absorption of erythromycin estolate compare to other erythromycin formulations?

A7: Studies show that erythromycin estolate exhibits superior absorption compared to erythromycin ethylsuccinate and erythromycin stearate, leading to higher serum concentrations of the drug. [, , , , ]

Q8: Does food intake affect the absorption of erythromycin estolate?

A8: Interestingly, food intake has been shown to enhance the absorption of erythromycin estolate, unlike erythromycin stearate, which shows reduced absorption in the presence of food. []

Q9: How is erythromycin estolate metabolized and eliminated from the body?

A9: Erythromycin estolate is metabolized in the liver and primarily excreted in bile, with a smaller amount excreted in urine. [, ]

Q10: Against which bacteria does erythromycin estolate show good activity?

A10: Erythromycin estolate demonstrates effectiveness against various Gram-positive bacteria, including Streptococcus pneumoniae, Streptococcus pyogenes, and some strains of Staphylococcus aureus. [, , , ] It is also active against atypical respiratory pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae. [, ]

Q11: Are there animal models used to study the efficacy of erythromycin estolate?

A11: Yes, studies have used animal models, such as monkeys infected with Streptococcus and Staphylococcus species, to investigate the efficacy of erythromycin estolate compared to other antibiotics. [, ]

Q12: What are the common mechanisms of resistance to erythromycin estolate?

A12: Bacteria can develop resistance to erythromycin estolate through mechanisms such as modification of the ribosomal target site by methylation, enzymatic inactivation of the drug, and efflux pumps that reduce intracellular drug concentration. [, ]

Q13: Is there cross-resistance between erythromycin estolate and other macrolides?

A13: Yes, cross-resistance can occur between erythromycin estolate and other macrolide antibiotics due to shared mechanisms of resistance, primarily target site modification. [, ]

Q14: Are there any known toxicities associated with erythromycin estolate?

A14: While generally safe, erythromycin estolate has been associated with hepatotoxicity, particularly cholestatic hepatitis, in some individuals. [, , , , ] This adverse effect is considered idiosyncratic and immune-mediated. [, , ]

Q15: Are there any specific populations where erythromycin estolate use is cautioned?

A15: Erythromycin estolate is generally avoided during pregnancy due to a higher risk of hepatotoxicity in pregnant women. []

Q16: Are there alternative antibiotics for infections typically treated with erythromycin estolate?

A16: Yes, depending on the specific infection and resistance patterns, alternative antibiotics include penicillin, amoxicillin, cephalexin, clarithromycin, and azithromycin. [, , , ]

Q17: What are the implications of erythromycin estolate use in terms of environmental impact?

A17: The widespread use of antibiotics, including erythromycin estolate, raises concerns about environmental contamination and the development of antibiotic resistance. Proper disposal practices and development of eco-friendly formulations are crucial to mitigate these risks. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。